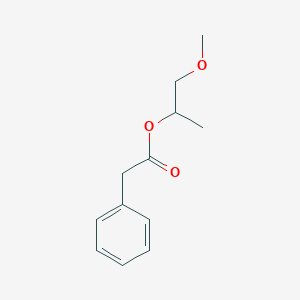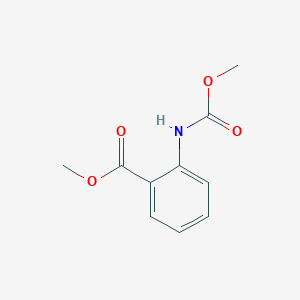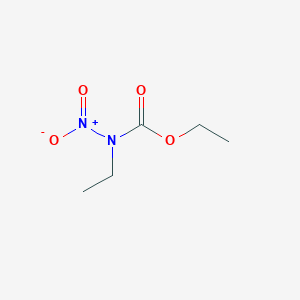
Ethyl ethyl(nitro)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ethyl(nitro)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of both ethyl and nitro groups attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl ethyl(nitro)carbamate can be synthesized through the reaction of ethyl chloroformate with an appropriate amine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane. The general reaction scheme is as follows:
Ethyl chloroformate+Amine→Ethyl ethyl(nitro)carbamate+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl carbamates.
Wissenschaftliche Forschungsanwendungen
Ethyl ethyl(nitro)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl ethyl(nitro)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate moiety can inhibit enzymes by carbamoylation of active site residues, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl carbamate: A simpler carbamate without the nitro group.
Methyl ethyl(nitro)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl methyl(nitro)carbamate: Similar structure but with a methyl group on the carbamate moiety.
Uniqueness: this compound is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6274-16-4 |
|---|---|
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
ethyl N-ethyl-N-nitrocarbamate |
InChI |
InChI=1S/C5H10N2O4/c1-3-6(7(9)10)5(8)11-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
CKHGSDZSNACBDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(=O)OCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


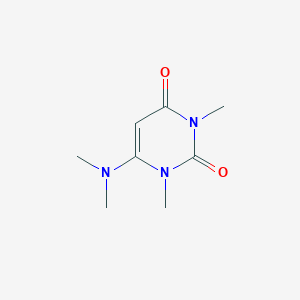
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)
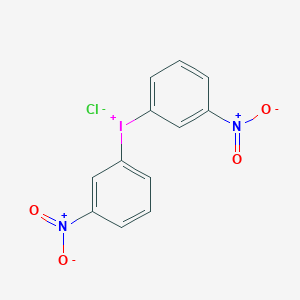



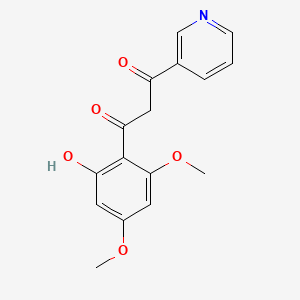
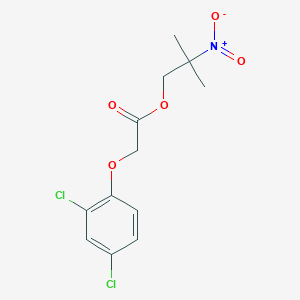

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
